molecular formula C10H10O4 B6173265 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid CAS No. 2680535-95-7

5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

Cat. No. B6173265
CAS RN: 2680535-95-7
M. Wt: 194.2
InChI Key:
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Description

5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid (5-OH-DPBA) is a compound derived from the oxidation of catecholamines, such as dopamine and norepinephrine. It is a metabolite of these compounds and is involved in the regulation of neurotransmission and hormone release in the body. 5-OH-DPBA has been studied in various scientific research applications, as it has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has been studied in various scientific research applications, as it has been found to have a variety of biochemical and physiological effects. It has been used in studies of the metabolism of catecholamines, as well as in studies of the regulation of neurotransmission and hormone release. It has also been used as a tool to study the effects of certain drugs on the body, as well as the effects of certain drugs on the brain. In addition, 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has been used in studies of the effects of certain hormones on the body, such as insulin and cortisol.

Mechanism of Action

The exact mechanism of action of 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is not yet fully understood, but it is thought to be involved in the regulation of neurotransmission and hormone release in the body. It is believed that it acts as an inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of catecholamines. It is also believed that 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid may act as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of catecholamines. This inhibition can lead to an increase in the levels of catecholamines in the body, which can lead to an increase in alertness, energy, and mood. 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has also been found to act as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior. This can lead to an increase in serotonin levels in the body, which can lead to an increase in mood and improved cognitive performance.

Advantages and Limitations for Lab Experiments

The use of 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize. It is also relatively stable, and it can be stored for long periods of time without degradation. However, there are some limitations to the use of 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid in laboratory experiments. It is not very soluble in water, so it must be dissolved in a solvent before it can be used. In addition, it is not very stable in the presence of light and oxygen, so it must be stored in a dark, airtight container.

Future Directions

The potential future directions for research relating to 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid are numerous. One potential direction is to further investigate the biochemical and physiological effects of 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid, as well as its mechanism of action. Another potential direction is to investigate the effects of 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid on other neurotransmitters and hormones, such as acetylcholine and oxytocin. Additionally, further research could be conducted on the use of 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid in the treatment of various medical conditions, such as depression and anxiety. Finally, further research could be conducted on the potential use of 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid as a tool to study the effects of certain drugs on the body and brain.

Synthesis Methods

The synthesis of 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid can be achieved through several different methods, depending on the desired purity of the compound. The most common method is the oxidation of catecholamines, such as dopamine and norepinephrine, using air and a catalyst, such as copper (II) sulfate. This method yields a crude 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid product that can be further purified by recrystallization or chromatography. Other methods of synthesis include the oxidation of catecholamines with hydrogen peroxide, the oxidation of catecholamines with potassium permanganate, and the oxidation of catecholamines with potassium dichromate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the protection of a hydroxyl group, the formation of a benzopyran ring, and the oxidation of a dihydrobenzopyran intermediate to form the carboxylic acid.", "Starting Materials": [ "4-hydroxybenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sodium borohydride", "acetic acid", "chromic acid" ], "Reaction": [ "Step 1: Protection of the hydroxyl group in 4-hydroxybenzaldehyde with acetic anhydride to form 4-acetoxybenzaldehyde", "Step 2: Condensation of 4-acetoxybenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(4-acetoxyphenyl)-3-oxopropanoic acid ethyl ester", "Step 3: Cyclization of 3-(4-acetoxyphenyl)-3-oxopropanoic acid ethyl ester with sodium ethoxide to form 5-acetyl-2-methyl-2,3-dihydrobenzofuran", "Step 4: Reduction of 5-acetyl-2-methyl-2,3-dihydrobenzofuran with sodium borohydride to form 5-hydroxy-2-methyl-2,3-dihydrobenzofuran", "Step 5: Oxidation of 5-hydroxy-2-methyl-2,3-dihydrobenzofuran with chromic acid to form 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid" ] }

CAS RN

2680535-95-7

Product Name

5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

Molecular Formula

C10H10O4

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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